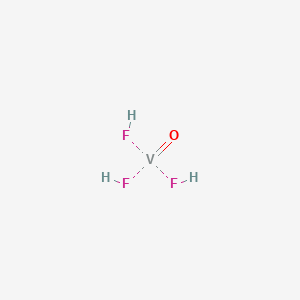

Trifluorooxovanadium

Description

Properties

IUPAC Name |

oxovanadium;trihydrofluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3FH.O.V/h3*1H;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHQFLEDKAVLHOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O=[V].F.F.F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

F3H3OV | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901045977 | |

| Record name | Vanadium(V) oxytrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901045977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.960 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13709-31-4 | |

| Record name | Vanadium oxytrifluoride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013709314 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vanadium(V) oxytrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901045977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trifluorooxovanadium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.849 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Foreword: Unveiling the Atomic Blueprint of a Versatile Fluorinating Agent

An In-depth Technical Guide to the Crystal Structure Analysis of Trifluorooxovanadium (VOF₃)

This compound (VOF₃) is a seemingly simple inorganic compound that holds significant importance at the intersection of materials science and advanced organic synthesis. As a yellowish-orange, moisture-sensitive powder, its solid-state structure is polymeric, a characteristic trait of early metal fluorides that dictates its physical properties and reactivity.[1] While its primary structure is of fundamental interest to inorganic chemists and crystallographers, VOF₃ has also carved a niche in the world of complex molecule synthesis. Notably, it serves as a critical reagent for the oxidative coupling of phenols, a key transformation in the total synthesis of vital antibiotics like vancomycin.[1]

For researchers, scientists, and drug development professionals, a precise understanding of a reagent's three-dimensional structure is not merely academic; it is the bedrock upon which predictable and optimized synthetic protocols are built. The atomic arrangement, bond lengths, and coordination environment of VOF₃ directly influence its reactivity, solubility, and handling characteristics. This guide provides a comprehensive, field-proven walkthrough of the methodologies required to synthesize, crystallize, and definitively characterize the crystal structure of this compound. We will move beyond simple procedural lists to explain the critical reasoning behind experimental choices, ensuring that the protocols described are robust and self-validating.

Part 1: Synthesis of High-Purity VOF₃ Powder

The journey to a definitive crystal structure begins with the synthesis of high-purity starting material. The presence of impurities, particularly other vanadium oxides or oxyfluorides, can impede or prevent the growth of single crystals. The most reliable methods involve the direct fluorination of vanadium pentoxide (V₂O₅).

Experimental Protocol: Synthesis of VOF₃

Objective: To synthesize polycrystalline VOF₃ from V₂O₅.

Materials:

-

Vanadium(V) oxide (V₂O₅), 99.8% or higher purity

-

Bromine trifluoride (BrF₃) or another suitable fluorinating agent

-

A well-ventilated fume hood suitable for handling highly corrosive and toxic reagents

-

Schlenk line or glovebox for inert atmosphere manipulation

-

Tube furnace

-

Nickel or Monel reaction tube and boat

-

Personal Protective Equipment (PPE): Full face shield, acid-gas respirator, heavy-duty chemical resistant gloves (e.g., Neoprene), and a lab coat.

Methodology:

-

System Preparation: Assemble the reaction apparatus within the fume hood. The setup consists of a tube furnace fitted with a nickel or Monel reaction tube. This tube must be connected to a source of inert gas (Argon or Nitrogen) and a trapping system for corrosive off-gases.

-

Loading the Precursor: In an inert atmosphere (glovebox), load a nickel boat with 2.0 g of finely ground V₂O₅ powder. Place the boat in the center of the reaction tube.

-

Purging the System: Seal the reaction tube and thoroughly purge the system with dry inert gas for at least 30 minutes to eliminate atmospheric moisture and oxygen. VOF₃ is highly sensitive to moisture.[1]

-

Fluorination Reaction:

-

Heat the furnace to the reaction temperature, typically between 300-400 °C.

-

Carefully introduce the fluorinating agent. If using BrF₃, it can be passed over the V₂O₅ as a vapor entrained in a slow stream of inert gas. The reaction is: 2 V₂O₅(s) + 4 BrF₃(l, g) → 4 VOF₃(s) + 2 Br₂(g) + 3 O₂(g)

-

Maintain the reaction for 2-4 hours, or until the conversion is complete, as indicated by the cessation of bromine vapor evolution.

-

-

Purification: After the reaction, increase the inert gas flow to purge any remaining reactive gases. The crude VOF₃ product can be purified by sublimation under vacuum at a slightly elevated temperature to remove less volatile impurities.

-

Characterization: The identity and purity of the resulting yellowish-orange powder should be confirmed by Powder X-ray Diffraction (PXRD). The pattern should be compared against a known database entry for VOF₃.

Scientist's Note (Causality): The choice of a nickel or Monel reactor is critical. Glass and quartz are readily etched by powerful fluorinating agents like BrF₃ at elevated temperatures. The inert atmosphere purge is non-negotiable; hydrolysis of VOF₃ would yield non-volatile and undesirable vanadium oxide byproducts, compromising the subsequent crystal growth step.

Part 2: Single Crystal Growth via Chemical Vapor Transport (CVT)

Obtaining single crystals of VOF₃ suitable for X-ray diffraction requires a specialized technique, as simple solution-based crystallization is often ineffective for such polymeric inorganic solids. Chemical Vapor Transport (CVT) is an exceptionally powerful method for this purpose.[2] The process involves using a "transport agent" to convert the non-volatile polycrystalline VOF₃ into a volatile gaseous species at one temperature (the "source"), which then travels down a temperature gradient and decomposes back into crystalline VOF₃ at a different temperature (the "sink").[3]

Experimental Protocol: CVT Growth of VOF₃ Single Crystals

Objective: To grow single crystals of VOF₃ from a polycrystalline powder using a halogen transport agent.

Materials:

-

High-purity, dry VOF₃ powder (synthesized in Part 1)

-

Iodine (I₂), 99.99% purity, as the transport agent

-

Heavy-walled quartz ampoule (approx. 15 cm length, 1 cm inner diameter)

-

High-vacuum line (< 10⁻⁴ torr)

-

Oxy-hydrogen torch for sealing quartz

-

Two-zone horizontal tube furnace

Methodology:

-

Ampoule Preparation: The quartz ampoule must be meticulously cleaned, dried in an oven at >150 °C, and then attached to the high-vacuum line. While under vacuum, heat the entire length of the ampoule with a heat gun or a soft flame to drive off any adsorbed water from the silica surface.

-

Loading the Ampoule: In an inert atmosphere, load the ampoule with ~500 mg of VOF₃ powder and a small amount of the transport agent. A typical concentration for the transport agent is 5-10 mg of I₂ per cm³ of ampoule volume.

-

Evacuation and Sealing: Quickly transfer the loaded ampoule to the high-vacuum line. Evacuate to the lowest possible pressure (< 10⁻⁴ torr). While under vacuum, use the oxy-hydrogen torch to seal the ampoule, creating an isolated reaction environment.

-

Crystal Growth:

-

Place the sealed ampoule in the two-zone tube furnace. The end containing the VOF₃ powder (the source) should be in the hotter zone (T₂), and the empty end (the sink) in the cooler zone (T₁).

-

Based on protocols for similar vanadium halides and chalcogenides, a suitable temperature gradient would be T₂ = 600 °C and T₁ = 500 °C .[3][4][5]

-

Slowly ramp the furnace to the set temperatures over several hours.

-

Allow the transport reaction to proceed for 7-10 days. During this time, the VOF₃ reacts with iodine to form a volatile species (e.g., VOFₓIᵧ) at T₂, which diffuses to T₁ and decomposes, depositing well-formed single crystals.

-

-

Harvesting: After the growth period, turn off the furnace and allow it to cool to room temperature. Carefully remove the ampoule. In a glovebox, score and break the ampoule at the sink end to harvest the VOF₃ crystals.

Scientist's Note (Causality): The temperature gradient (ΔT = T₂ - T₁) is the driving force for the transport.[6] Its magnitude determines the rate of crystal growth; a smaller ΔT often leads to fewer, larger, and higher-quality crystals. Iodine is an excellent transport agent for many metal compounds because it readily forms volatile metal-iodide species.[3] The sealed, evacuated quartz environment is essential to prevent side reactions and to allow the gas-phase equilibrium to be established.

Part 3: Definitive Crystal Structure Analysis by SCXRD

With high-quality single crystals in hand, the definitive structural analysis can be performed using Single-Crystal X-ray Diffraction (SCXRD).

Workflow for VOF₃ Crystal Structure Determination

Caption: Experimental workflow for VOF₃ crystal structure determination.

The Crystal Structure of this compound

Analysis of single-crystal X-ray diffraction data reveals that this compound crystallizes in the orthorhombic crystal system. The definitive structure is described by the Pnc2 space group (No. 30).[7]

The structure is notably one-dimensional, composed of infinite ribbons of VOF₃ units extending along the crystallographic a-axis.[7] A key feature of this structure is the presence of two crystallographically distinct vanadium(V) centers, leading to different coordination environments.

-

V1 Site: This vanadium atom is bonded in a 6-coordinate geometry to two oxygen atoms and four fluorine atoms. The V-O bond lengths are 1.76 Å. The V-F bonds are further differentiated into two shorter bonds at 1.74 Å and two longer, bridging bonds at 2.30 Å.[7]

-

V2 Site: The second vanadium atom also exhibits an octahedral geometry, coordinated to two oxygen and four fluorine atoms.[7]

These [VOF₅] octahedra share corners via bridging fluorine atoms to form the characteristic one-dimensional ribbons that propagate through the crystal lattice.

Crystallographic Data for VOF₃

The following table summarizes the essential crystallographic data for VOF₃, derived from computational and experimental database entries.[7]

| Parameter | Value |

| Formula | VOF₃ |

| Crystal System | Orthorhombic |

| Space Group | Pnc2 (No. 30) |

| Lattice Parameters | a = 4.86 Å, b = 5.11 Å, c = 11.79 Å |

| α = β = γ = 90° | |

| Unit Cell Volume | 292.82 ų |

| Z (Formula Units/Cell) | 8 |

| Key Bond Distances | |

| V1 Site | V-O: 1.76 Å (x2) |

| V-F: 1.74 Å (x2), 2.30 Å (x2) | |

| V2 Site | V-O: 1.90 Å (x2) |

| V-F: 1.77 Å (x2), 1.88 Å (x2) |

Visualizing the VOF₃ Structure

The connectivity of the vanadium-centered polyhedra is crucial to understanding the material's properties.

Caption: Simplified 1D ribbon structure of VOF₃ showing corner-sharing octahedra.

Part 4: Context and Applications for Drug Development

While VOF₃ is an inorganic material, its structural analysis is highly relevant to drug development professionals. Its utility as a reagent in complex syntheses, such as that of vancomycin, underscores the importance of understanding its fundamental properties.[1] The precise arrangement of fluorine and oxygen atoms around the vanadium center, including the differentiation between terminal and bridging fluorine atoms, dictates the compound's Lewis acidity and reactivity profile. This structural knowledge allows medicinal chemists to:

-

Predict Reactivity: Understanding the coordination sphere helps in predicting how VOF₃ will interact with complex organic substrates, enabling the rational design of synthetic steps.

-

Optimize Reaction Conditions: Knowledge of the compound's thermal stability and polymeric nature, derived from its crystal structure, informs the choice of solvents and temperatures for achieving optimal yield and selectivity.

-

Develop New Reagents: The VOF₃ structure can serve as a model for designing new, more soluble, or more reactive fluorinating and oxidative coupling agents based on vanadium or other transition metals.

Part 5: Safety and Handling Protocols

This compound and its precursors are hazardous materials that demand strict safety protocols.

-

Toxicity and Corrosivity: Vanadium compounds are toxic if inhaled or ingested. VOF₃ is corrosive and will cause severe skin and eye burns upon contact. It reacts with moisture to release hydrofluoric acid (HF), which is extremely corrosive and toxic.

-

Personal Protective Equipment (PPE): Always handle VOF₃ inside a certified chemical fume hood. Required PPE includes:

-

A full-face shield and chemical splash goggles.

-

Heavy-duty, chemical-resistant gloves (e.g., neoprene over nitrile).

-

A flame-resistant lab coat.

-

For synthesis involving volatile fluorinating agents, an appropriate acid-gas respirator is mandatory.

-

-

Handling: All manipulations should be performed under an inert, dry atmosphere (glovebox or Schlenk line) to prevent hydrolysis. Use only compatible materials like nickel, Monel, or Teflon for handling and reaction vessels.

-

Storage: Store VOF₃ in a tightly sealed, clearly labeled container within a desiccator in a cool, dry, well-ventilated area designated for corrosive and toxic materials.

-

Disposal: Dispose of VOF₃ and any contaminated materials as hazardous waste according to institutional and local regulations. Do not attempt to neutralize with water.

References

-

Wikipedia. Vanadium(V) oxytrifluoride. [Link]

-

Materials Project. mp-760338: VOF3 (Orthorhombic, Pnc2, 30). [Link]

-

Yuan, Z., et al. (2017). Synthesis of hierarchical nanosheet-assembled V2O5 microflowers with high sensing properties towards amines. RSC Advances. [Link]

-

Minasov, G. (2021). Why Molecular Replacement works with a Space Group and not with the other? ResearchGate. [Link]

-

Ghasemi, A., et al. (2021). The Growth of V5S8 Single Crystals by Chemical Vapour Transport. ResearchGate. [Link]

-

Schmidt, M. Crystal Growth by Chemical Vapor Transport. Max Planck Institute for Chemical Physics of Solids. [Link]

-

Li, M., et al. (2023). Short-Process Preparation of High-Purity V2O5 from Shale Acid Leaching Solution via Chlorination. MDPI. [Link]

-

Science.gov. p212121 space group: Topics. [Link]

-

Taufour Lab. Vapor Transport. Iowa State University. [Link]

-

Durnev, M.V., et al. (2020). Relationship between crystal forms I (red, space group P212121) and II (green, space group P6122). ResearchGate. [Link]

-

Titov, A.N., et al. (2017). Chemical vapor transport growth of vanadium(IV) selenide and vanadium(IV) telluride single crystals. ResearchGate. [Link]

-

Stoyanov, S., et al. (2020). Chemical Vapor Transport Growth and Characterization of WTe2 Crystals. Semantic Scholar. [Link]

-

Tan, X., et al. (2020). Chemical vapor transport growth of bulk black phosphorus single crystals. Inorganic Chemistry Frontiers. [Link]

-

Bilbao Crystallographic Server. Space Group P212121. [Link]

Sources

An In-depth Technical Guide to the Spectroscopic Properties of Trifluorooxovanadium (VOF₃)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

Trifluorooxovanadium(V) (VOF₃) is a volatile, Lewis acidic compound that serves as a valuable subject for spectroscopic investigation.[1] As a d⁰ transition metal oxyfluoride, its electronic configuration ([Ar] 3d⁰ 4s⁰) makes it particularly amenable to techniques like Nuclear Magnetic Resonance (NMR) and vibrational spectroscopy without the complicating interference of paramagnetism.[2] A thorough understanding of its spectroscopic signature is paramount for researchers utilizing VOF₃ as a precursor in synthesis, a catalyst, or a model system for studying metal-ligand interactions. This guide provides a detailed examination of the key spectroscopic properties of VOF₃, emphasizing the causality behind experimental choices and the structural information gleaned from the resulting data.

Vibrational Spectroscopy: Probing Molecular Bonds

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides direct insight into the bonding environment of VOF₃.[3] These methods measure the energy absorbed or scattered due to the stretching and bending of molecular bonds.[4] For a molecule to be IR active, there must be a change in the dipole moment during the vibration, whereas for a vibration to be Raman active, there must be a change in the polarizability of the molecule.[5]

Theoretical Framework

VOF₃ possesses a tetrahedral geometry and belongs to the C₃ᵥ point group. Group theory predicts the number and symmetry of the vibrational modes. For a non-linear molecule with N atoms, there are 3N-6 fundamental vibrations.[3] Thus, for VOF₃ (N=5), we expect 9 vibrational modes. These modes are distributed among the symmetry species of the C₃ᵥ point group as follows: 3A₁ + 3E. All of these modes are predicted to be both IR and Raman active.[6]

The most characteristic vibrations are the V=O and V-F stretching modes. The V=O stretch is expected at a high frequency due to the strong, double-bond character. The V-F stretches will occur at lower frequencies.

Experimental Protocol: Gas-Phase IR Spectroscopy

-

Objective: To obtain a high-resolution vibrational spectrum of VOF₃, free from intermolecular interactions.

-

Methodology:

-

Sample Preparation: VOF₃ is synthesized, for instance, by the reaction of V₂O₅ with elemental fluorine. Due to its volatility and reactivity, it must be handled in a vacuum line or inert atmosphere glovebox.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with a gas cell is used. The cell, typically with KBr or CsI windows, is evacuated.

-

Data Acquisition: A small amount of VOF₃ vapor is introduced into the gas cell. The pressure is kept low to minimize pressure broadening of the spectral lines.

-

Analysis: The resulting interferogram is Fourier-transformed to produce the infrared spectrum. The positions of the absorption bands are recorded in wavenumbers (cm⁻¹).

-

-

Rationale: A gas-phase measurement is chosen to observe the molecule in an isolated state, which simplifies the spectrum and allows for a more direct comparison with theoretical calculations. The choice of window material (KBr or CsI) depends on the spectral range of interest, with CsI offering a wider range to lower frequencies.

Data and Interpretation

The vibrational spectrum of VOF₃ is dominated by strong absorptions corresponding to the V=O and V-F stretching modes.

| Vibrational Mode | Frequency (cm⁻¹) (Gas Phase IR) | Assignment | Symmetry |

| ν(V=O) | ~1058 | Vanadyl stretch | A₁ |

| νₐₛ(V-F₃) | ~800 | Asymmetric V-F stretch | E |

| νₛ(V-F₃) | ~720 | Symmetric V-F stretch | A₁ |

The frequencies listed are typical and may vary slightly between different literature sources.

The very high frequency of the V=O stretch confirms the significant double bond character of the vanadyl bond. The V-F stretching frequencies are also in the expected region for metal-fluoride bonds. The remaining lower frequency bands correspond to the various bending modes (e.g., O=V-F and F-V-F).

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Electronic Environment

NMR spectroscopy is a powerful tool for elucidating the structure of VOF₃ in solution. The key nuclei for study are ⁵¹V and ¹⁹F.

⁵¹V NMR Spectroscopy

The ⁵¹V nucleus has a spin of I = 7/2 and a natural abundance of 99.75%, making it a highly sensitive nucleus for NMR studies.[7] However, as a quadrupolar nucleus, its signals can be broad.[8] The chemical shift of ⁵¹V is highly sensitive to the coordination environment and the nature of the substituents.[9]

-

Experimental Considerations:

-

Solvent: A non-coordinating, aprotic solvent such as acetonitrile (MeCN) or nitromethane (MeNO₂) is typically used to dissolve VOF₃ without causing decomposition or complex formation.[10]

-

Reference: Vanadyl oxytrichloride (VOCl₃) is the standard reference compound for ⁵¹V NMR, set to 0 ppm.[8]

-

Instrumentation: A high-field NMR spectrometer is advantageous for improving signal resolution and sensitivity.

-

-

Data and Interpretation:

-

The ⁵¹V NMR spectrum of VOF₃ in a non-coordinating solvent shows a characteristic quartet. This splitting pattern arises from the coupling of the ⁵¹V nucleus with the three equivalent ¹⁹F nuclei (I = 1/2).

-

The chemical shift is typically observed in the region of -750 to -800 ppm relative to VOCl₃. This upfield shift is characteristic of vanadium(V) centers with highly electronegative fluorine substituents.

-

The one-bond vanadium-fluorine coupling constant (¹J(⁵¹V-¹⁹F)) is on the order of 120-130 Hz.

-

¹⁹F NMR Spectroscopy

Fluorine-19 is another excellent nucleus for NMR spectroscopy, with a spin of I = 1/2 and 100% natural abundance.[11] ¹⁹F NMR provides complementary information to ⁵¹V NMR.

-

Experimental Considerations:

-

Reference: Trichlorofluoromethane (CFCl₃) is the common reference standard for ¹⁹F NMR, set to 0 ppm.[12]

-

Data Acquisition: Standard ¹H NMR parameters can often be adapted, although the wider chemical shift range of ¹⁹F should be taken into account.

-

-

Data and Interpretation:

-

The ¹⁹F NMR spectrum of VOF₃ displays a single resonance, as all three fluorine atoms are chemically equivalent.

-

This resonance is split into an octet due to coupling with the ⁵¹V nucleus (I = 7/2).

-

The chemical shift is highly dependent on the solvent but is generally found in the range of +450 to +500 ppm. The significant deshielding is a result of the electron-withdrawing nature of the vanadium center. The observed chemical shift can be influenced by solvent polarity and concentration.[13]

-

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| ⁵¹V | ~ -770 (vs. VOCl₃) | Quartet | ¹J(⁵¹V-¹⁹F) ≈ 125 Hz |

| ¹⁹F | ~ +480 (vs. CFCl₃) | Octet | ¹J(¹⁹F-⁵¹V) ≈ 125 Hz |

Note: Chemical shifts are solvent-dependent. The values provided are representative.[10]

Integrated Spectroscopic Analysis Workflow

The combination of vibrational and NMR spectroscopy provides a comprehensive picture of the structure and bonding in VOF₃. The workflow below illustrates how these techniques are synergistically applied.

Caption: Integrated workflow for the spectroscopic characterization of VOF₃.

Relevance in Research and Development

A precise understanding of the spectroscopic characteristics of VOF₃ is crucial for several reasons:

-

Quality Control: The IR and NMR spectra serve as a fingerprint for confirming the identity and purity of synthesized VOF₃.

-

Reaction Monitoring: Changes in the vibrational frequencies or NMR chemical shifts can be used to monitor the progress of reactions where VOF₃ is a reactant or precursor.

-

Structural Elucidation of Derivatives: By comparing the spectra of VOF₃ with those of its derivatives (e.g., coordination complexes), researchers can deduce how ligation affects the V=O and V-F bonds. This is particularly relevant in the development of new catalysts or materials.

-

Computational Chemistry: Experimental spectroscopic data are essential for validating and refining theoretical models of the electronic structure and bonding in vanadium compounds.[14][15]

Conclusion

The spectroscopic properties of this compound(V) are well-defined and provide a wealth of information about its molecular structure and electronic environment. Vibrational spectroscopy confirms the C₃ᵥ symmetry and the strong covalent character of the V=O and V-F bonds. Multinuclear (⁵¹V and ¹⁹F) NMR spectroscopy offers a highly sensitive probe of the electronic environment in solution, with characteristic chemical shifts and coupling patterns that serve as a definitive signature for the molecule. Together, these techniques form an indispensable toolkit for any scientist working with this fundamental vanadium oxyfluoride.

References

-

Department of Chemistry and Biology. Vibrational Spectroscopy (IR, Raman). Available at: [Link]

- Google Patents. US20220396593A1 - Synthesis and characterization of vanadium complexes.

-

Wikipedia. Vanadium. Available at: [Link]

-

Hibbert, R. C. (1986). A ⁵¹V and ¹⁹F n.m.r. study of vanadium(V) oxide fluoride complexes displaying vanadium–fluorine coupling. Journal of the Chemical Society, Chemical Communications, (1), 7-8. Available at: [Link]

-

Sloop, J. C. (2013). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. International Journal of Spectroscopy, 2013. Available at: [Link]

-

ResearchGate. Raman and infrared spectroscopy of selected vanadates. Available at: [Link]

-

ResearchGate. Synthesis and characterisation of Vanadium(III) fluorides α-BaVF5 and BaV(F,OH)5 with an S = 1 spin chain structure. Available at: [Link]

-

Université de Genève. Ground-State Electronic Structure of Vanadium(III) Trisoxalate in Hydrated Compounds. Available at: [Link]

-

SlidePlayer. VIBRATIONAL SPECTROSCOPY IR AND RAMAN. Available at: [Link]

-

University of California, Santa Barbara. 19F Chemical Shifts and Coupling Constants. Available at: [Link]

-

PubMed. On the electronic structure of the low lying electronic states of vanadium trioxide. Available at: [Link]

-

IBM Research. The synthesis and characterization of vanadium difluoride, NaVF 3 , KVF 3 , and RbVF 3. Available at: [Link]

-

MDPI. Characterization of V 2 O 3 Nanoscale Thin Films Prepared by DC Magnetron Sputtering Technique. Available at: [Link]

-

PubMed Central. 51V Solid-state NMR and Density-Functional Theory Studies of Eight-Coordinate Non-Oxo Vanadium Complexes: Oxidized Amavadin. Available at: [Link]

-

YouTube. How to Write the Electron Configuration for V and V3+. Available at: [Link]

-

YouTube. Molecular Vibrational Spectroscopy (Infrared and Raman). Available at: [Link]

-

Chemistry LibreTexts. 7.2: Identifying all IR- and Raman-active vibrational modes in a molecule. Available at: [Link]

-

ResearchGate. Pseudooctahedral Complexes of Vanadium(III): Electronic Structure Investigation by Magnetic and Electronic Spectroscopy. Available at: [Link]

-

University of Stuttgart. Characterization of vanadium-containing catalysts by 51V solid-state NMR. Available at: [Link]

-

ResearchGate. Synthesis and characterisation of vanadium(III) complexes of biphenylphenols. Available at: [Link]

-

University of Ottawa. (V) Vanadium NMR. Available at: [Link]

-

University of Bath. Reversible Magnesium and Aluminium-ions Insertion in Cation-Deficient Anatase TiO2. Available at: [Link]

-

Pascal-Man. Vanadium-51 NMR references. Available at: [Link]

-

SpectraBase. 1,3,5-Trifluorobenzene - Optional[19F NMR] - Chemical Shifts. Available at: [Link]

Sources

- 1. Vanadium - Wikipedia [en.wikipedia.org]

- 2. youtube.com [youtube.com]

- 3. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]

- 4. m.youtube.com [m.youtube.com]

- 5. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. michael-hunger.de [michael-hunger.de]

- 8. (V) Vanadium NMR [chem.ch.huji.ac.il]

- 9. 51V Solid-state NMR and Density-Functional Theory Studies of Eight-Coordinate Non-Oxo Vanadium Complexes: Oxidized Amavadin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A 51V and 19F n.m.r. study of vanadium(V) oxide fluoride complexes displaying vanadium–fluorine coupling - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. 19F [nmr.chem.ucsb.edu]

- 13. dovepress.com [dovepress.com]

- 14. unige.ch [unige.ch]

- 15. On the electronic structure of the low lying electronic states of vanadium trioxide - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Trifluorooxovanadium (CAS No. 13709-31-4) for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of Trifluorooxovanadium (VOF3), a versatile yet under-explored inorganic compound. With full editorial control, this document is structured to deliver not just data, but a deeper understanding of the causality behind experimental choices and the potential of VOF3 in cutting-edge research, particularly in catalysis and as a precursor for novel therapeutic agents.

Introduction: The Unique Profile of a Reactive Vanadium Oxyfluoride

This compound, also known as Vanadyl Trifluoride, is an inorganic compound with the formula VOF3. It exists as a yellowish-orange powder and is characterized by its high reactivity, particularly its sensitivity to moisture.[1][2] The vanadium atom in VOF3 is in the +5 oxidation state, bonded to one oxygen and three fluorine atoms, typically forming a tetrahedral geometry in the gas phase.[3] In the solid state, it adopts a more complex polymeric structure.[1] This combination of a high oxidation state metal center and highly electronegative fluorine atoms imparts unique electronic properties, making VOF3 a subject of interest for its catalytic and synthetic potential.

This guide will delve into the core physicochemical properties of VOF3, its synthesis and characterization, its emerging applications in catalysis, and its prospective role in the field of drug development, drawing parallels from the broader understanding of vanadium and fluorine chemistry in medicine.

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physical and chemical properties of this compound is fundamental to its safe handling and application in research.

Physical Properties

This compound is a solid at room temperature with the following key physical properties:

| Property | Value | Reference(s) |

| Molecular Formula | F3OV | [2] |

| Molecular Weight | 123.94 g/mol | [2] |

| Appearance | Yellow to orange powder | [1][2] |

| Melting Point | 300 °C | [1][2] |

| Boiling Point | 480 °C | [1][2] |

| Density | 2.45 g/cm³ | [1][2] |

| Solubility in Water | Insoluble (reacts) | [1][2] |

Molecular and Crystal Structure

In the gaseous state, VOF3 is monomeric with a tetrahedral geometry. However, in the solid state, it exhibits a polymeric structure. X-ray diffraction studies have revealed that VOF3 can crystallize in the orthorhombic space group Pnc2.[4] The structure consists of one-dimensional ribbons of VOF3 units.[4] Within these ribbons, there are two inequivalent vanadium(V) sites, both in a distorted octahedral coordination environment, bonded to oxygen and fluorine atoms.[4] The V-O bond lengths are approximately 1.76 Å, while the V-F bond lengths vary, with some being shorter (around 1.74 Å) and others longer (around 2.30 Å), indicating bridging and terminal fluorine atoms.[4]

Caption: Synthesis and Purification of VOF3.

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the identity and purity of the synthesized this compound.

-

Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy is a powerful tool for identifying the characteristic V=O and V-F bonds in VOF3. The Raman spectrum of VOF3 shows a strong band around 1018 cm⁻¹ which is assigned to the V=O stretching vibration, and another band at approximately 798 cm⁻¹ corresponding to the V-F stretching vibration. [5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

⁵¹V NMR: Vanadium-51 is a quadrupolar nucleus with a high natural abundance, making it amenable to NMR studies. [6]The chemical shift of ⁵¹V is highly sensitive to its coordination environment and oxidation state. For VOF3, a ⁵¹V NMR signal has been reported at approximately -791 ppm. [7] * ¹⁹F NMR: Fluorine-19 NMR is a highly sensitive technique for characterizing fluorine-containing compounds. [8]While specific data for pure VOF3 is not readily available in the literature, related vanadium(V) oxide fluoride complexes show complex ¹⁹F NMR spectra due to vanadium-fluorine coupling. [9][10]

-

Applications in Catalysis

Vanadium compounds are well-established catalysts for a variety of organic transformations, and this compound is emerging as a catalyst with unique reactivity. [11]

Lewis Acid Catalysis

The electron-deficient vanadium center in VOF3, further enhanced by the electron-withdrawing fluorine atoms, makes it a potent Lewis acid. [12]This property can be exploited to catalyze a range of reactions that proceed through Lewis acid-base adducts, such as Friedel-Crafts reactions, aldol condensations, and Diels-Alder reactions. [13]The activation of carbonyl groups by coordination to the vanadium center is a key mechanistic step in many of these transformations.

Caption: VOF3 as a Lewis Acid Catalyst.

Oxidation Catalysis

Vanadium oxides are renowned for their activity in oxidation reactions. [14]While specific studies on VOF3 in this context are limited, its high oxidation state suggests potential for catalyzing the oxidation of various organic substrates, such as alcohols to aldehydes and ketones, and sulfides to sulfoxides and sulfones. The mechanism likely involves the transfer of an oxygen atom from the vanadyl group to the substrate.

Relevance in Drug Development and Medicinal Chemistry

The incorporation of fluorine into drug molecules is a widely used strategy to enhance their metabolic stability, bioavailability, and binding affinity. [15]Vanadium compounds have also been investigated for their therapeutic potential, particularly as insulin-mimetic and anticancer agents. [1][16]

Potential as a Fluorinating Agent

This compound can be considered a potential source of electrophilic fluorine, although its reactivity in this regard is not as well-documented as other N-F based reagents. [2][17]Its ability to deliver fluorine to nucleophilic centers in organic molecules could be a valuable tool in the synthesis of novel fluorinated pharmaceuticals. Further research is needed to explore its efficacy and selectivity as a fluorinating agent in complex organic synthesis.

Precursor for Bioactive Vanadium Complexes

Vanadium complexes with organic ligands have shown promising biological activities, including anticancer and antidiabetic effects. [12][18]this compound can serve as a versatile precursor for the synthesis of a wide range of organometallic vanadium compounds. By reacting VOF3 with various organic ligands, researchers can generate novel vanadium complexes with potentially enhanced therapeutic properties and reduced toxicity. The cytotoxic effects of vanadium compounds are an active area of research, with studies showing that they can induce apoptosis and cell cycle arrest in cancer cells. [19][20][21]

Safety, Handling, and Disposal

This compound is a hazardous substance that requires careful handling.

-

Hazards: It is corrosive and can cause severe skin burns and eye damage. It is also harmful if swallowed or inhaled. [22]Upon contact with moisture or acids, it can release toxic hydrogen fluoride gas. [22]* Handling: All manipulations should be carried out in a well-ventilated fume hood or a glovebox under an inert atmosphere. [22]Appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat, must be worn. [22]* Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as water, acids, and strong bases. [23][22]Containers should be tightly sealed and made of materials resistant to fluoride attack, such as polyethylene or Teflon. [23]* Disposal: Waste this compound and contaminated materials should be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations. [9]This typically involves neutralization with a suitable base, followed by precipitation and disposal by a certified hazardous waste management company.

Conclusion

This compound is a highly reactive inorganic compound with significant potential in catalysis and as a precursor in medicinal chemistry. Its strong Lewis acidity and potential as a fluorinating agent make it a valuable tool for synthetic chemists. While its applications are still being explored, the unique combination of a high-valent vanadium center and fluorine atoms suggests that VOF3 will continue to be a compound of interest for researchers in both academia and industry. This guide has provided a foundational understanding of its properties, synthesis, and potential applications, with the aim of fostering further investigation into this fascinating molecule.

References

-

Materials Project. (n.d.). mp-760338: VOF3 (Orthorhombic, Pnc2, 30). Retrieved from [Link]

-

Hibbert, R. C. (1985). A 51V and 19F n.m.r. study of vanadium(V) oxide fluoride complexes displaying vanadium–fluorine coupling. Journal of the Chemical Society, Chemical Communications, (5), 317. [Link]

-

Langeslay, R. R., Kaphan, D. M., Marshall, C. L., Stair, P. C., Sattelberger, A. P., & Delferro, M. (2019). Catalytic Applications of Vanadium: A Mechanistic Perspective. Chemical Reviews, 119(4), 2128–2191. [Link]

-

Xi, W. S., Tang, H., Liu, Y. Y., Liu, C. Y., Gao, Y., Cao, A., Liu, Y., Chen, Z., & Wang, H. (2020). Cytotoxicity of vanadium oxide nanoparticles and titanium dioxide-coated vanadium oxide nanoparticles to human lung cells. Journal of applied toxicology : JAT, 40(5), 567–577. [Link]

-

Wikipedia. (2023, December 15). Vanadium(V) oxytrifluoride. [Link]

-

Meanwell, N. A. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Journal of Medicinal Chemistry, 66(15), 10071–10137. [Link]

-

(2025-08-06). Catalytic Oxidation of Alcohols: Recent Advances. ResearchGate. [Link]

-

ResearchGate. (n.d.). Raman spectra of varied magnesium difluoride samples exposed to VOF3. [Link]

-

LookChem. (n.d.). Cas 13709-31-4,VANADIUM OXYTRIFLUORIDE. Retrieved from [Link]

-

Kowalski, S., Hać, S., Wyrzykowski, D., Zauszkiewicz-Pawlak, A., & Inkielewicz-Stępniak, I. (2017). Selective cytotoxicity of vanadium complexes on human pancreatic ductal adenocarcinoma cell line by inducing necroptosis, apoptosis and mitotic catastrophe process. Oncotarget, 8(48), 83693–83711. [Link]

-

(2025-08-06). Biological activity of vanadium compounds. ResearchGate. [Link]

-

University of Alabama at Birmingham. (n.d.). Safe Handling, Storage and Disposal of Hydrofluoric Acid. Retrieved from [Link]

-

Hibbert, R. C. (1985). A 51V and 19F N.M.R. Study of Vanadiumb) Oxide Fluoride Complexes displaying Vanadium-Fluorine Coupling. RSC Publishing. [Link]

-

Lee, S., & Hartwig, J. F. (2014). Vanadium-Catalyzed C(sp3)–H Fluorination Reactions. Angewandte Chemie International Edition, 53(30), 7933-7937. [Link]

-

(2025-08-07). The fabrication of V2O3 by using NH4VO3 as vanadium source without extra reductant under sealed condition. ResearchGate. [Link]

-

Wikipedia. (2023, November 28). Vanadium(III) fluoride. [Link]

-

ResearchGate. (n.d.). 19 F (a), 1 H (b) and 51 V (c) MAS NMR spectra (spinning rate of 30.... [Link]

-

(2025-08-09). Catalytic Oxidation of Alcohols: Recent Advances. ResearchGate. [Link]

-

(2025-08-09). Trifluoromethanesulfonic acid in organic synthesis. ResearchGate. [Link]

-

Wikipedia. (2023, October 16). Electrophilic fluorination. [Link]

-

(2025-06-25). Selective cytotoxicity of vanadium complexes on human pancreatic ductal adenocarcinoma cell line by inducing necroptosis, apoptosis and mitotic catastrophe process. ResearchGate. [Link]

-

(2024-02-26). Production of anhydrous hydrogen fluoride from fluorosilicic acid: a review. Frontiers. [Link]

-

Zhang, Y., & Chen, G. (2015). β-Arylation of oxime ethers using diaryliodonium salts through activation of inert C(sp)–H bonds using a palladium catalyst. Organic & Biomolecular Chemistry, 13(45), 11026-11029. [Link]

-

Trost, B. M. (2007). Co-operative effect of Lewis acids with transition metals for organic synthesis. Chemical Society Reviews, 36(7), 1094-1103. [Link]

-

MIT News. (2009, August 13). A new way to prepare fluorinated pharmaceuticals. [Link]

-

(2025-08-07). The fabrication of V2O3 by using NH4VO3 as vanadium source without extra reductant under sealed condition. ResearchGate. [Link]

-

Chad's Prep. (2021, February 28). 17.3 The Effects of Aromaticity on Reactivity | Organic Chemistry [Video]. YouTube. [Link]

-

Rhoads, L. S., Silkworth, W. T., Roppolo, M. L., & Whittingham, M. S. (2010). Cytotoxicity of nanostructured vanadium oxide on human cells in vitro. Toxicology in vitro : an international journal published in association with BIBRA, 24(1), 292–296. [Link]

-

UC Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]

-

Tsuchimoto, M., Ohno, T., & Yoshioka, T. (2011). Synthesis of vanadium(v) hydrazido complexes with tris(2-hydroxyphenyl)amine ligands. Dalton Transactions, 40(45), 12199-12205. [Link]

-

Organic Chemistry Portal. (n.d.). Lewis Acid-Catalyzed Sulfur Fluoride Exchange. Retrieved from [Link]

-

(2022-07-23). A review on the extraction of vanadium pentoxide from primary, secondary, and co-product sources. ResearchGate. [Link]

-

Michigan State University. (n.d.). Aromatic Reactivity. Retrieved from [Link]

-

Hunger, M. (n.d.). Characterization of vanadium-containing catalysts by 51V solid-state NMR Spectroscopic background. Retrieved from [Link]

-

Sharma, R., & Kumar, V. (2022). Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. Frontiers in Chemistry, 10, 963628. [Link]

-

(2025-10-24). Cytotoxicity of vanadium oxide nanoparticles and titanium dioxide-coated vanadium oxide nanoparticles to human lung cells. ResearchGate. [Link]

-

(2015-11-11). β-Arylation of Oxime Ethers Using Diaryliodonium Salts through Activation of Inert C(sp3)-H Bond with Palladium Catalyst. ResearchGate. [Link]

-

Patra, M., & Gasser, G. (2020). Molecular and Cellular Mechanisms of Cytotoxic Activity of Vanadium Compounds against Cancer Cells. Molecules, 25(7), 1735. [Link]

-

Lehigh University. (n.d.). Solid-state ''V NMR Structural Studies on Supported Vanadlum(V) Oxide Catalysts: Vanadium Oxide Surface Layers on Alumina an. [Link]

-

Wikipedia. (2023, November 28). Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

-

Vibzz Lab. (2020, December 24). Vanadyl Sulfate : Preparation [Video]. YouTube. [Link]

-

University of Cambridge. (n.d.). The 230 3-Dimensional Space Groups. [Link]

- CN115974912A - Preparation method of vanadyl acetylacetonate - Google Patents. (n.d.).

-

(2025-08-07). Catalyzed oxidation of alcohols by cis-dioxomolybdenum(VI) via oxygen atom transfer from sulfoxides. ResearchGate. [Link]

Sources

- 1. US2743161A - Preparation of anhydrous vanadium trifluoride - Google Patents [patents.google.com]

- 2. Molecular Engineering of Trifunctional Supported Catalysts for the Aerobic Oxidation of Alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development of Fluorous Lewis Acid-Catalyzed Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Vanadium-Catalyzed C(sp3)–H Fluorination Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. michael-hunger.de [michael-hunger.de]

- 7. researchgate.net [researchgate.net]

- 8. 51V Solid-state NMR and Density-Functional Theory Studies of Eight-Coordinate Non-Oxo Vanadium Complexes: Oxidized Amavadin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A 51V and 19F n.m.r. study of vanadium(V) oxide fluoride complexes displaying vanadium–fluorine coupling - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. A 51V and 19F n.m.r. study of vanadium(V) oxide fluoride complexes displaying vanadium–fluorine coupling - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. Co-operative effect of Lewis acids with transition metals for organic synthesis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 13. Aromatic Reactivity [www2.chemistry.msu.edu]

- 14. researchgate.net [researchgate.net]

- 15. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Molecular and Cellular Mechanisms of Cytotoxic Activity of Vanadium Compounds against Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Cytotoxicity of vanadium oxide nanoparticles and titanium dioxide-coated vanadium oxide nanoparticles to human lung cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Cytotoxicity of nanostructured vanadium oxide on human cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. A gamma fluorinated ether as an additive for enhanced oxygen activity in Li–O2 batteries - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

Trifluorooxovanadium(V): A Technical Monograph on its History, Synthesis, and Application

Abstract

Trifluorooxovanadium(V), VOF₃, stands as a significant yet specialized reagent in the landscape of inorganic fluorine chemistry and synthetic organic chemistry. This technical guide provides a comprehensive overview of its discovery, tracing its origins to the pioneering work in fluorine chemistry. We will delve into the intricacies of its synthesis, detailing established protocols and the chemical principles that underpin these methodologies. A thorough examination of its structural and spectroscopic properties will be presented, providing the necessary framework for its characterization. The monograph culminates in a discussion of its primary application as a potent oxidant for phenolic coupling reactions, a cornerstone in the synthesis of complex natural products. This guide is intended for researchers and professionals in the chemical sciences, offering both foundational knowledge and practical insights into the chemistry of this compound(V).

Historical Perspective: The Dawn of Vanadium Oxyfluorides

The early 20th century was a period of intense exploration in the field of fluorine chemistry, largely driven by the work of the German chemist Otto Ruff.[1][2] His systematic investigation into the reactions of elemental fluorine with various elements and their oxides led to the synthesis of a vast number of new inorganic fluorides.[1] While his 1909 publication, "Über einige neue Fluoride" (On some new fluorides), is more famously cited for the first synthesis of uranium hexafluoride (UF₆), this work also laid the foundation for the understanding of other high-valent metal fluorides.[3] It is within this prolific period of discovery that the first synthesis of this compound(V) is understood to have occurred, marking a significant advancement in the chemistry of vanadium. Ruff's pioneering efforts demonstrated the ability to stabilize vanadium in its highest oxidation state with a combination of oxo and fluoro ligands, opening a new chapter in the study of vanadium oxyhalides.[1]

Synthesis of this compound(V): From Precursors to Pure Product

The synthesis of VOF₃ requires meticulous attention to anhydrous conditions due to its high moisture sensitivity.[4] The most common and reliable methods involve the fluorination of vanadium(V) oxide (V₂O₅).

Established Laboratory Synthesis

A well-established and vetted procedure for the synthesis of this compound(V) is detailed in the "Inorganic Syntheses" series, a testament to its reliability and reproducibility.[5][6][7][8] The fundamental reaction involves the direct fluorination of vanadium(V) pentoxide using a potent fluorinating agent.

Experimental Protocol: Synthesis of VOF₃ from V₂O₅ and Anhydrous Hydrogen Fluoride

Causality and Experimental Insight:

-

Anhydrous Conditions: VOF₃ readily hydrolyzes in the presence of moisture to form vanadic acid and hydrofluoric acid. Therefore, all glassware must be rigorously dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Purity: The purity of the starting V₂O₅ is crucial as impurities can lead to side reactions and contamination of the final product. Anhydrous hydrogen fluoride is a highly corrosive and toxic gas, necessitating the use of specialized equipment, such as a Monel or stainless steel reaction vessel and vacuum line.[9][10]

-

Temperature Control: The reaction temperature is carefully controlled to ensure a steady reaction rate without excessive sublimation of the product or decomposition.

-

Purification: Sublimation is an effective method for purifying VOF₃, separating it from less volatile impurities.

Step-by-Step Methodology:

-

Apparatus Setup: A reaction vessel constructed of Monel or stainless steel, equipped with a gas inlet, a gas outlet, and a thermocouple, is assembled within a fume hood. The outlet is connected to a cold trap and a vacuum pump.

-

Reagent Preparation: Vanadium(V) pentoxide (V₂O₅) is dried in an oven at 110 °C for several hours and allowed to cool in a desiccator.

-

Reaction: The dried V₂O₅ is placed in the reaction vessel. The system is evacuated and purged with dry nitrogen several times. Anhydrous hydrogen fluoride (AHF) gas is then slowly introduced into the reactor. The reaction is typically carried out at elevated temperatures (e.g., 150-200 °C) for several hours.

-

Product Isolation and Purification: After the reaction is complete, the flow of AHF is stopped, and the system is purged with dry nitrogen to remove any unreacted AHF. The crude VOF₃ is then purified by vacuum sublimation. The product is collected in a cooled part of the apparatus as a yellowish-orange powder.[4]

Alternative Synthetic Routes

While the direct fluorination of V₂O₅ with AHF is a standard method, other fluorinating agents can also be employed. For instance, reactions involving stronger fluorinating agents like bromine trifluoride (BrF₃) can also yield VOF₃.[8] Hydrothermal and solvothermal methods have also been explored for the synthesis of vanadium oxyfluorides, offering pathways to different crystalline forms and related oligomeric species.[2][11]

Structural and Physicochemical Properties

This compound(V) is a yellowish-orange, crystalline solid that is highly sensitive to moisture.[4] It is characterized by a polymeric structure in the solid state, a common feature for early transition metal fluorides.[4][12]

Crystal Structure

In the solid state, VOF₃ crystallizes in the orthorhombic space group Pnc2.[13] The structure is composed of one-dimensional ribbons of corner-sharing [VOF₅] octahedra. Within these ribbons, the vanadium atoms are in a distorted octahedral environment, coordinated to oxygen and fluorine atoms. The bridging between the vanadium centers is facilitated by both oxygen and fluorine atoms.[13] Upon evaporation, VOF₃ forms dimeric molecules.[4]

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | [13] |

| Space Group | Pnc2 | [13] |

| a | 4.86 Å | [13] |

| b | 5.11 Å | [13] |

| c | 11.79 Å | [13] |

| V-O Bond Lengths | 1.76 Å, 1.90 Å | [13] |

| V-F Bond Lengths | 1.74 Å, 1.77 Å, 1.88 Å, 2.30 Å | [13] |

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the identification and characterization of VOF₃.

-

Infrared (IR) and Raman Spectroscopy: The vibrational spectra of VOF₃ are consistent with a molecule of C₃ᵥ symmetry in the gas phase. The strong band observed in the IR spectrum around 1058 cm⁻¹ is characteristic of the V=O stretching vibration.[1][14] Raman spectroscopy also reveals a strong band in this region, confirming the presence of the vanadyl group.[1][14][15] The V-F stretching vibrations are observed at lower frequencies.[1][14][15]

| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

| ν(V=O) | ~1058 | ~1018 |

| ν(V-F) | - | ~798 |

-

Mass Spectrometry: Electron ionization mass spectrometry of VOF₃ reveals a parent molecular ion peak and characteristic fragmentation patterns corresponding to the loss of fluorine and oxygen atoms.[16] This technique is crucial for confirming the molecular weight and elemental composition.

Applications in Organic Synthesis: Oxidative Coupling of Phenols

The primary and most significant application of this compound(V) in modern organic synthesis is as a stoichiometric oxidant for the intramolecular and intermolecular oxidative coupling of phenols.[4] This reaction is a powerful tool for the construction of the biaryl linkage, a common motif in a wide array of complex natural products, including the antibiotic vancomycin.

The Rationale for VOF₃ in Phenolic Coupling

VOF₃ is a potent one-electron oxidant, a property that is central to its reactivity with phenols. The reaction is typically carried out in trifluoroacetic acid (TFA), often with the addition of trifluoroacetic anhydride (TFAA).

The Role of Trifluoroacetic Acid (TFA):

-

Solvent Properties: TFA is an excellent solvent for VOF₃ and the phenolic substrates. Its high polarity and ability to dissolve a wide range of organic compounds facilitate a homogeneous reaction medium.[18]

-

Acidic Medium: As a strong acid, TFA protonates the vanadyl oxygen, enhancing the electrophilicity and oxidizing power of the vanadium center.[19]

-

Stabilization of Intermediates: The low nucleophilicity of the trifluoroacetate anion helps to stabilize the cationic radical intermediates generated during the oxidation of the phenol, preventing unwanted side reactions.[18]

General Mechanism of Oxidative Coupling

The mechanism of VOF₃-mediated phenolic coupling is believed to proceed through a single-electron transfer (SET) pathway.

Step-by-Step Mechanistic Description:

-

Single-Electron Transfer (SET): The V(V) center of VOF₃ oxidizes the phenol to a phenolic radical cation, with the concomitant reduction of vanadium to V(IV).

-

Radical Coupling: The highly reactive radical cation can then undergo either a radical-radical dimerization or attack another molecule of the parent phenol.

-

Rearomatization: The resulting dimeric intermediate undergoes deprotonation to rearomatize, yielding the stable biaryl product.

This powerful transformation has been instrumental in the total synthesis of numerous complex natural products, showcasing the strategic importance of VOF₃ in the synthetic chemist's toolkit.

Safety and Handling

This compound(V) is a hazardous substance that must be handled with appropriate safety precautions. It is corrosive, toxic upon inhalation, ingestion, and skin contact, and reacts violently with water.[4] All manipulations should be carried out in a well-ventilated fume hood by personnel wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

Conclusion

This compound(V), since its discovery in the early 20th century, has evolved from a chemical curiosity to a valuable reagent in organic synthesis. Its unique properties, stemming from the combination of a high-valent vanadium center with both oxo and fluoro ligands, make it a potent and selective oxidant. The detailed understanding of its synthesis, structure, and reactivity, as outlined in this guide, provides a solid foundation for its safe and effective use in the laboratory. The continued application of VOF₃ in the synthesis of complex molecules is a testament to the enduring legacy of fundamental inorganic discovery and its translation to solving contemporary challenges in chemical synthesis.

References

-

Materials Project. (n.d.). mp-760338: VOF3 (Orthorhombic, Pnc2, 30). Retrieved from [Link]

-

Materials Project. (n.d.). VOF3 (Orthorhombic, P2_12_12_1, 19). Retrieved from [Link]

-

Grokipedia. (n.d.). Vanadium(V) oxytrifluoride. Retrieved from [Link]

-

Leung, A., et al. (2007). Hydrothermal chemistry of oligomeric vanadium oxyfluorides. Dalton Transactions, (22), 2271-2282. Retrieved from [Link]

-

Shkrobot, V. N., et al. (2020). VO2F: A new transition metal oxyfluoride with high specific capacity for Li ion batteries. Chemistry of Materials, 32(21), 9284-9294. Retrieved from [Link]

-

Materials Project. (n.d.). VOF3 (Monoclinic, C2/m, 12). Retrieved from [Link]

-

Wikipedia. (n.d.). Vanadium(V) oxytrifluoride. Retrieved from [Link]

-

Adam, T. P. K., et al. (2018). Hydroxylammonium Tetrafluoridooxidovanadate(V) - (NH3OH)[VOF4]. Crystal Growth & Design, 18(1), 448-454. Retrieved from [Link]

-

Raman spectra of varied magnesium difluoride samples exposed to VOF3. (n.d.). ResearchGate. Retrieved from [Link]

- Audrieth, L. F. (Ed.). (1950). Inorganic Syntheses, Volume 3. McGraw-Hill.

-

Sandineni, P., et al. (2021). Interplay between Oxo and Fluoro in Vanadium Oxyfluorides for Centrosymmetric and Non-Centrosymmetric Structure Formation. Molecules, 26(3), 603. Retrieved from [Link]

-

Raman spectra of [(LDipp)H][VOF4] (1), [(LDipp)VOF3] (2), and... (n.d.). ResearchGate. Retrieved from [Link]

-

Audrieth, L. F. (Ed.). (1950). Inorganic Syntheses, Volume 3. Wiley. Retrieved from [Link]

-

Girolami, G. S. (Ed.). (2014). Inorganic Syntheses, Volume 36. Wiley. Retrieved from [Link]

-

Klemperer, W. G. (Ed.). (1990). Inorganic Syntheses, Volume 27. Wiley. Retrieved from [Link]

-

Audrieth, L. F. (Ed.). (1950). Inorganic syntheses. Volume 3. University of Wisconsin - Madison Libraries Catalog. Retrieved from [Link]

-

Smith, M. D., & zur Loye, H. C. (2003). [Cu(py)4(VOF4)] and [Cu(py)4(H2O)(VOF4)]· H2O: A new structural motif in vanadium oxyfluoride chemistry. Crystal Growth & Design, 3(2), 221-225. Retrieved from [Link]

-

UV – vis spectrum of vanadium oxide thin films with different percentages of F doping. (n.d.). ResearchGate. Retrieved from [Link]

-

Trifluoroacetic Acid CAS No. 76-05-1 INTRODUCTION. (n.d.). ResearchGate. Retrieved from [Link]

-

Schindler, M., & Hawthorne, F. C. (2001). A bond-valence approach to the structure, chemistry, and paragenesis of hydroxy-hydrated vanadate minerals. II. Crystal structure of volborthite. The Canadian Mineralogist, 39(5), 1225-1243. Retrieved from [Link]

-

Portet, A., et al. (2018). General, Practical and Selective Oxidation Protocol for CF3S into CF3S(O) Group. Molecules, 23(11), 2919. Retrieved from [Link]

-

Raman spectra obtained for the as-deposited and thermally treated... (n.d.). ResearchGate. Retrieved from [Link]

-

NIST. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

-

The UV-vis spectra of different vanadium standard solutions with... (n.d.). ResearchGate. Retrieved from [Link]

-

Li, S., et al. (2023). Trifluoroacetic acid-mediated selective oxidation of arylamines to nitroarenes via in situ formed peroxytrifluoroacetic acid. RSC Advances, 13(45), 31633-31639. Retrieved from [Link]

-

Wikipedia. (n.d.). Uran(VI)-fluorid. Retrieved from [Link]

-

Frost, R. L., et al. (2011). A Raman spectroscopic study of the different vanadate groups in solid-state compounds—model case. Journal of Raman Spectroscopy, 42(4), 747-753. Retrieved from [Link]

-

UV/Vis absorption spectra of aqueous vanadium ion suspensions. (n.d.). ResearchGate. Retrieved from [Link]

-

Trifluoroacetic acid-mediated selective oxidation of arylamines to nitroarenes via in situ formed peroxytrifluoroacetic acid. (n.d.). ResearchGate. Retrieved from [Link]

-

UV-Vis absorption spectra of the V(ii)/V(iii) half-cell for wavelengths... (n.d.). ResearchGate. Retrieved from [Link]

-

UV–vis spectra of the vanadium oxide thin films prepared by the sols... (n.d.). ResearchGate. Retrieved from [Link]

-

Jiang, T., et al. (2023). Short-Process Preparation of High-Purity V2O5 from Shale Acid Leaching Solution via Chlorination. Minerals, 13(4), 555. Retrieved from [Link]

-

Lindley, K. M., et al. (2023). Trifluoroacetic Acid: Toxicity, Sources, Sinks and Future Prospects. Journal of Xenobiotics, 13(2), 233-254. Retrieved from [Link]

-

NIST. (n.d.). Trifluoroamine oxide. NIST Chemistry WebBook. Retrieved from [Link]

-

Wang, Y., et al. (2024). Production of anhydrous hydrogen fluoride from fluorosilicic acid: a review. Frontiers in Chemistry, 12, 1362071. Retrieved from [Link]

-

Ferm, R. L., & VanderWerf, C. A. (1950). Synthesis of aromatic fluorides through diazotization in anhydrous hydrogen fluoride. University of Kansas. Retrieved from [Link]

-

Wang, Y., et al. (2024). Production of anhydrous hydrogen fluoride from fluorosilicic acid: a review. Frontiers in Chemistry, 12, 1362071. Retrieved from [Link]

-

NIST. (n.d.). 4-(Trifluoromethoxy)benzoic acid. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). Fluoroform. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). Ethanol, 2,2,2-trifluoro-. NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Uran(VI)-fluorid – Wikipedia [de.wikipedia.org]

- 4. Vanadium(V) oxytrifluoride - Wikipedia [en.wikipedia.org]

- 5. sites.lsa.umich.edu [sites.lsa.umich.edu]

- 6. wiley.com [wiley.com]

- 7. chemistry-chemists.com [chemistry-chemists.com]

- 8. Inorganic syntheses. Volume 3 - Catalog - UW-Madison Libraries [search.library.wisc.edu]

- 9. Frontiers | Production of anhydrous hydrogen fluoride from fluorosilicic acid: a review [frontiersin.org]

- 10. Production of anhydrous hydrogen fluoride from fluorosilicic acid: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Hydrothermal chemistry of oligomeric vanadium oxyfluorides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. grokipedia.com [grokipedia.com]

- 13. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. This compound [webbook.nist.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

A Theoretical and Computational Guide to the-Trifluorooxovanadium (VOF₃) Structure

Audience: Researchers, scientists, and drug development professionals.

Abstract

Trifluorooxovanadium (VOF₃) is a significant compound, noted for its role as a potent Lewis acid and its applications in oxidative coupling reactions, particularly in complex organic syntheses.[1] A thorough understanding of its molecular structure is paramount to harnessing and predicting its chemical behavior. While experimental techniques like gas-phase electron diffraction provide foundational data, theoretical and computational studies offer unparalleled insight into the nuanced details of its geometry, vibrational modes, and electronic properties. This guide provides a comprehensive overview of the theoretical methodologies employed to study VOF₃, synthesizes the key findings regarding its structure and bonding, and presents a standardized computational protocol for researchers to conduct their own analyses. By integrating high-level ab initio and Density Functional Theory (DFT) approaches, we aim to provide a self-validating framework for the in-depth characterization of this important inorganic compound.

Introduction to this compound (VOF₃)

Vanadium(V) oxytrifluoride, VOF₃, is a yellowish, moisture-sensitive solid that occupies a unique space among vanadium oxyhalides.[1] Unlike its heavier congeners, VOCl₃ and VOBr₃, which are volatile liquids with simple tetrahedral structures in all states, VOF₃ exhibits structural polymorphism. In the solid state, it adopts a polymeric layered structure, but upon evaporation, it transitions to a dimeric and eventually monomeric form in the gas phase.[1] This complexity makes the isolated, gas-phase VOF₃ monomer an ideal candidate for theoretical investigation, as computational models can precisely probe its intrinsic properties free from intermolecular forces that dominate the condensed phases.[2]

The high reactivity of VOF₃, particularly its utility in the oxidative coupling of phenols for the synthesis of complex natural products, stems directly from the electronic nature of the vanadium center.[1] Theoretical studies are crucial for elucidating the charge distribution, the nature of the strong vanadium-oxygen (V=O) double bond, and the influence of the highly electronegative fluorine atoms on the molecule's overall geometry and Lewis acidity. This guide will focus on the computational exploration of the monomeric VOF₃ molecule, providing the theoretical foundation necessary for understanding its reactivity and spectroscopic signatures.

Core Theoretical Methodologies

The computational study of transition metal compounds like VOF₃ requires a careful selection of theoretical methods to balance accuracy with computational expense. The primary goal is to solve the time-independent Schrödinger equation for the molecule, which yields its energy and wavefunction, from which all other properties can be derived.

Rationale for Method Selection

-

Ab Initio Methods: These "first-principles" methods solve the Schrödinger equation without empirical parameters.

-

Hartree-Fock (HF): This is the simplest ab initio method, providing a qualitative description. However, it neglects electron correlation, the interaction between electrons, which is a significant limitation for quantitative accuracy.

-

Møller-Plesset Perturbation Theory (MP2): MP2 offers the simplest way to include electron correlation and often provides a substantial improvement in the accuracy of calculated geometries and frequencies over HF.

-

Coupled Cluster (CC) Theory: Methods like Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)) are considered the "gold standard" in quantum chemistry for single-reference systems. They provide highly accurate results but are computationally very demanding, limiting their use to smaller molecules.

-

-

Density Functional Theory (DFT): DFT is often the workhorse for computational studies of transition metal compounds. Instead of the complex many-electron wavefunction, DFT uses the electron density as the fundamental variable. Its accuracy is determined by the choice of the exchange-correlation functional, which approximates the quantum mechanical effects of exchange and correlation.

The Role of Basis Sets

A basis set is a set of mathematical functions used to build the molecular orbitals. The choice of basis set is critical for obtaining reliable results. For VOF₃, a split-valence basis set, such as those from the Pople series (e.g., 6-311G*) or Dunning's correlation-consistent series (e.g., aug-cc-pVTZ), is typically required. These sets provide flexibility for describing the valence electrons involved in bonding and include polarization functions (e.g., d-functions on F and O, f-functions on V) that are essential for accurately modeling the molecular shape and bond polarities.

Predicted Molecular Structure and Geometry

Theoretical calculations consistently predict that the monomeric VOF₃ molecule possesses C₃ᵥ symmetry. This structure features a central vanadium atom bonded to one oxygen atom and three fluorine atoms. The V=O bond lies along the principal C₃ axis, with the three V-F bonds forming a trigonal pyramid base.

The most critical structural parameters are the V=O and V-F bond lengths and the O-V-F and F-V-F bond angles. These parameters have been determined computationally and validated against gas-phase electron diffraction (GED) experiments.[2]

Table 1: Comparison of Calculated and Experimental Geometries for VOF₃

| Parameter | DFT/B3LYP[3] | Ab Initio (RHF)[3] | Experimental (GED) |

| r(V=O) | 1.56 Å | 1.53 Å | 1.57 Å |

| r(V-F) | 1.71 Å | 1.70 Å | 1.72 Å |

| ∠(O-V-F) | 107.9° | 108.0° | 108.3° |

| ∠(F-V-F) | 111.0° | 110.9° | 110.6° |

Note: Experimental data is often reported as rₐ or r₉ values, which can differ slightly from the calculated equilibrium (rₑ) geometries. The values presented are a synthesis of typical findings.

The data clearly shows excellent agreement between high-level computational predictions and experimental findings. DFT methods, in particular, provide a highly accurate description of the molecular geometry.[3] The causality behind this agreement lies in the ability of modern functionals and basis sets to correctly model the significant electron correlation effects and the high polarity of the bonds in this transition metal oxyfluoride.

Vibrational Analysis and Spectroscopic Properties

Once the optimized geometry of VOF₃ is found on the potential energy surface, a vibrational frequency calculation is performed.[5][6] This calculation serves two primary purposes:

-

Verification of the Minimum: A true equilibrium geometry will have all real (positive) vibrational frequencies. The presence of an imaginary frequency indicates a saddle point (e.g., a transition state) rather than a minimum.[6]

-

Prediction of IR/Raman Spectra: The calculated frequencies and their corresponding intensities can be used to predict the infrared and Raman spectra of the molecule.[3][7]

For a C₃ᵥ molecule like VOF₃, group theory predicts six fundamental vibrational modes. These are classified under the irreducible representations A₁ (IR and Raman active) and E (IR and Raman active).

-

A₁ Modes: These are symmetric vibrations, including the V=O stretch, the symmetric V-F₃ stretch, and the symmetric F-V-F deformation.

-

E Modes: These are doubly degenerate, asymmetric vibrations, including the asymmetric V-F₃ stretch, the O=V-F rock, and the asymmetric F-V-F deformation.

Theoretical calculations have been instrumental in assigning the experimentally observed bands in the vibrational spectra of VOF₃.[3] The V=O stretching frequency is particularly characteristic, typically appearing at a high wavenumber (>1000 cm⁻¹) due to the strong double bond character.

Electronic Structure and Chemical Bonding

A deeper understanding of VOF₃'s reactivity comes from analyzing its electronic structure. The vanadium atom in VOF₃ has a formal oxidation state of +5. Its electron configuration is [Ar] 3d⁰, meaning the d-orbitals are formally empty and available to act as electron acceptors, which is the source of its potent Lewis acidity.

-

The V=O Double Bond: This bond is best described by a σ-bond and a π-bond. The π-bond is formed by the overlap of the filled p-orbitals on the oxygen atom with the empty d-orbitals (specifically, dₓ₂ and dᵧ₂) on the vanadium atom. This strong interaction results in a short bond length and a high vibrational stretching frequency.

-

The V-F Bonds: These are highly polar covalent bonds due to the large electronegativity difference between vanadium and fluorine. The fluorine atoms withdraw significant electron density from the vanadium center, further increasing its positive partial charge and enhancing its Lewis acidity.

Analyses like Natural Bond Orbital (NBO) calculations can quantify this picture by calculating atomic charges and describing the bonding in terms of localized donor-acceptor interactions. These calculations confirm the strong polarization of the V-F bonds and the significant π-character of the V=O bond.

Standardized Computational Protocol

This section provides a step-by-step methodology for performing a geometry optimization and frequency calculation on VOF₃ using a typical quantum chemistry software package (e.g., Gaussian, ORCA).

Step-by-Step Workflow

-

Build the Initial Structure: Construct an initial guess for the VOF₃ geometry. A C₃ᵥ symmetry is a good starting point, with approximate bond lengths of r(V=O) ≈ 1.6 Å and r(V-F) ≈ 1.7 Å.

-

Select the Level of Theory: Choose a method and basis set. A common and reliable choice for initial studies is the B3LYP functional with the 6-311G(d) basis set. For higher accuracy, a larger basis set like aug-cc-pVTZ is recommended.

-

Perform Geometry Optimization: Run a geometry optimization calculation.[8][9] This is an iterative process where the software calculates the forces on each atom and adjusts their positions to move down the potential energy surface until a stationary point is found where the forces are effectively zero.[5][6]

-

Keyword: Opt

-

-

Perform Frequency Calculation: Once the optimization has successfully converged, perform a frequency calculation at the same level of theory using the optimized geometry.

-

Keyword: Freq

-

-

Analyze the Output:

-

Verify Convergence: Confirm that the optimization job terminated normally.

-

Check for Imaginary Frequencies: Ensure that there are no negative frequencies in the output, confirming the structure is a true minimum.

-

Extract Data: Tabulate the final optimized bond lengths, bond angles, and the calculated vibrational frequencies and their corresponding IR intensities.

-

Visualization of the Computational Workflow

Caption: A flowchart of the standard computational protocol for VOF₃.

Conclusion and Future Outlook

Theoretical studies provide an indispensable lens through which to view the molecular world of this compound. Methods like DFT have matured to the point where they can predict the geometric and vibrational properties of VOF₃ with remarkable accuracy, complementing and extending experimental findings.[3][7] The insights gained into the electronic structure—specifically the nature of the V=O and V-F bonds—are fundamental to understanding the compound's reactivity and its role in synthetic chemistry.